Deschloroketamine

CAS No.: 7063-30-1

Cat. No.: VC17159606

Molecular Formula: C13H17NO

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7063-30-1 |

|---|---|

| Molecular Formula | C13H17NO |

| Molecular Weight | 203.28 g/mol |

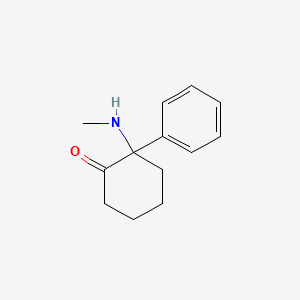

| IUPAC Name | 2-(methylamino)-2-phenylcyclohexan-1-one |

| Standard InChI | InChI=1S/C13H17NO/c1-14-13(10-6-5-9-12(13)15)11-7-3-2-4-8-11/h2-4,7-8,14H,5-6,9-10H2,1H3 |

| Standard InChI Key | ZAGBSZSITDFFAF-UHFFFAOYSA-N |

| Canonical SMILES | CNC1(CCCCC1=O)C2=CC=CC=C2 |

Introduction

Chemical Composition and Structural Characteristics

Deschloroketamine (IUPAC name: 2-(methylamino)-2-phenylcyclohexan-1-one) is a chiral compound belonging to the arylcyclohexylamine class. Its molecular formula is , with a molar mass of 203.28 g/mol . The absence of a chlorine atom at the cyclohexanone ring distinguishes it structurally from ketamine (Figure 1).

Table 1: Physicochemical Properties of Deschloroketamine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| CAS Number | 4631-27-0 | |

| Solubility (PBS, pH 7.2) | 10 mg/mL | |

| Chiral Centers | 1 (racemic mixture typical) | |

| SMILES Notation | CNC1(CCCCC1=O)C2=CC=CC=C2 |

The compound’s crystal structure features a cyclohexanone ring bonded to a phenyl group and a methylamino side chain, enabling interactions with the NMDA receptor’s phencyclidine-binding site . Its enantiomers, S-DCK and R-DCK, exhibit distinct pharmacological profiles, with S-DCK showing greater receptor affinity .

Pharmacological Mechanisms and NMDA Receptor Interaction

DCK functions primarily as a non-competitive antagonist of the NMDA receptor, a ligand-gated ion channel critical for synaptic plasticity and memory formation. By binding to the receptor’s phencyclidine site, DCK inhibits calcium influx, leading to neuronal depolarization blockade and dissociative effects .

Key Findings from Receptor Studies:

-

Potency Comparison: S-DCK demonstrates 2.3-fold greater NMDA receptor inhibition () compared to R-DCK () in human cortical neurons .

-

Kinetics: DCK’s dissociation constant () at the NMDA receptor is 28 nM, suggesting high affinity and prolonged receptor occupancy .

Behavioral and Psychotropic Effects

Preclinical studies in Wistar rats reveal dose-dependent behavioral changes following subcutaneous DCK administration (5–30 mg/kg):

Table 2: Behavioral Outcomes of DCK Exposure

Notably, locomotor stimulation subsides within 90 minutes, while PPI disruption persists for over 2 hours, correlating with DCK’s brain concentration kinetics .

Pharmacokinetic Profile

DCK exhibits rapid blood-brain barrier (BBB) penetration, achieving maximal brain concentrations () of 12.4 µg/g at 30 minutes post-administration. Its elimination half-life () of 3.7 hours exceeds ketamine’s 2.1 hours, explaining its prolonged dissociative effects .

Key Pharmacokinetic Parameters:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume